molecular formula C11H13NO4 B15429538 Benzyl 4-amino-2-hydroxy-4-oxobutanoate CAS No. 90284-32-5

Benzyl 4-amino-2-hydroxy-4-oxobutanoate

Cat. No.: B15429538
CAS No.: 90284-32-5
M. Wt: 223.22 g/mol
InChI Key: IVGZJKOJWPUAGZ-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-hydroxy-4-oxobutanoate is a substituted butanoate ester featuring a benzyl group, an amino group, a hydroxyl group, and a ketone functionality. This compound’s structure combines both hydrophilic (amino, hydroxyl) and hydrophobic (benzyl) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

90284-32-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

benzyl 4-amino-2-hydroxy-4-oxobutanoate

InChI

InChI=1S/C11H13NO4/c12-10(14)6-9(13)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)

InChI Key

IVGZJKOJWPUAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 4-amino-2-hydroxy-4-oxobutanoate belongs to a family of substituted butanoates, which differ in functional groups, stereochemistry, and biological activity. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Features
This compound -NH₂, -OH, -C=O at positions 4, 2, and 4 Not provided Multifunctional: potential for hydrogen bonding and chiral synthesis.
Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate -N(Me)(OMe) at position 4 251.28 g/mol Methyl and methoxy groups enhance lipophilicity; used in peptide chemistry .
Benzyl 2-oxo-4-phenylbutanoate -C=O at position 2, -Ph at position 4 Not provided Aromatic phenyl group increases rigidity; potential for UV-active applications .
4-(Benzyl(phenyl)amino)-4-oxobutanoic acid -N(Bn)(Ph) at position 4, -COOH Not provided Carboxylic acid group enables salt formation; used in polymer crosslinking .

Physicochemical Properties

  • Solubility: this compound: Likely polar due to -NH₂ and -OH groups, but solubility data are unavailable. Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate: Soluble in organic solvents (e.g., DMSO, ethanol) .
  • Stability :

    • Compounds with ester linkages (e.g., benzyl esters) are prone to hydrolysis under acidic or basic conditions.

Research Findings and Gaps

  • Synthetic Utility: Benzyl esters with amino and ketone groups are pivotal in synthesizing β-lactam antibiotics and kinase inhibitors, suggesting similar applications for this compound .
  • Unresolved Questions :
    • Lack of solubility, toxicity, and crystallographic data for the target compound limits its industrial adoption.

Q & A

Q. Example Reaction Scheme :

Esterification : React 4-amino-2-hydroxybutanoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃).

Purification : Use ethyl acetate/hexane solvent systems for chromatography.

Final Characterization : Compare melting points and spectral data with literature values .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
A combination of techniques ensures accurate structural elucidation:

  • X-ray crystallography : Resolve absolute configuration using SHELX for refinement .
  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃NO₄: 224.0923) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection .

Q. Reference Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate IR frequencies to validate stationary points.

Compare with experimental FT-IR peaks .

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